4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol 4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol
Brand Name: Vulcanchem
CAS No.: 1795139-22-8
VCID: VC0120225
InChI: InChI=1S/C25H27NO2/c1-3-24(19-9-13-22(27)14-10-19)25(20-7-5-4-6-8-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/i2D3
SMILES: CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O
Molecular Formula: C25H27NO2
Molecular Weight: 376.514

4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol

CAS No.: 1795139-22-8

Cat. No.: VC0120225

Molecular Formula: C25H27NO2

Molecular Weight: 376.514

* For research use only. Not for human or veterinary use.

4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol - 1795139-22-8

Specification

CAS No. 1795139-22-8
Molecular Formula C25H27NO2
Molecular Weight 376.514
IUPAC Name 4-[1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol
Standard InChI InChI=1S/C25H27NO2/c1-3-24(19-9-13-22(27)14-10-19)25(20-7-5-4-6-8-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/i2D3
Standard InChI Key KLPBCGLMGLFHNY-BMSJAHLVSA-N
SMILES CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O

Introduction

The compound 4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol is an organic molecule that belongs to the class of substituted phenols. It features a complex structure with multiple functional groups, including a phenyl ring, an ethoxy group, and a trideuteriomethylamino group. This compound is closely related to other phenolic compounds, such as 4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl)phenol, which shares similar structural elements but differs in the substitution of the amino group .

2.1. Molecular Formula and Weight

  • Molecular Formula: C26H26D3NO2

  • Molecular Weight: Approximately 394 g/mol (considering the deuterium substitution)

2.2. Structural Features

The compound contains:

  • A phenyl ring connected to a but-1-en-2-yl chain.

  • A 4-[2-(trideuteriomethylamino)ethoxy]phenyl group attached to the but-1-en-2-yl chain.

  • A hydroxyl group (-OH) on the terminal phenyl ring.

Synthesis and Preparation

The synthesis of 4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol typically involves multi-step reactions starting from simpler phenolic compounds. The process may include:

  • Alkylation: Introduction of the ethoxy group to the phenol ring.

  • Amination: Incorporation of the trideuteriomethylamino group.

  • Coupling Reactions: Formation of the but-1-en-2-yl linkage between the phenyl rings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator